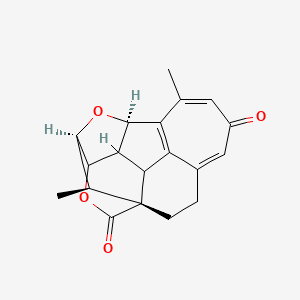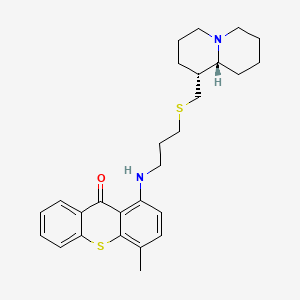
hBChE-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hBChE-IN-1 is a quinolizidinyl derivative that acts as a potent inhibitor of human butyrylcholinesterase (hBChE). It has an inhibitory concentration (IC50) value of 7 nanomolar, demonstrating high selectivity over human acetylcholinesterase (hAChE). This compound also shows inhibitory activity against tau and amyloid-beta 40 protein aggregation, with IC50 values of 20 and 4.3 micromolar, respectively . This compound is primarily used in research related to Alzheimer’s disease.
準備方法
The synthesis of hBChE-IN-1 involves multiple steps, starting with the preparation of the quinolizidinyl core. The synthetic route typically includes the following steps:
Formation of the Quinolizidinyl Core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: The quinolizidinyl core is then functionalized with various substituents to achieve the desired inhibitory properties.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
化学反応の分析
hBChE-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinolizidinyl core.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the quinolizidinyl core
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
hBChE-IN-1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of butyrylcholinesterase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of butyrylcholinesterase in biological systems and its interactions with other proteins.
Medicine: This compound is primarily used in Alzheimer’s disease research to study its effects on tau and amyloid-beta protein aggregation
作用機序
hBChE-IN-1 exerts its effects by inhibiting the activity of human butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets involved include the catalytic triad of butyrylcholinesterase, consisting of serine, histidine, and glutamate residues .
類似化合物との比較
hBChE-IN-1 is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase and its inhibitory activity against tau and amyloid-beta protein aggregation. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with dual inhibitory activity against butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors
This compound stands out due to its potent inhibitory activity and selectivity, making it a valuable tool in Alzheimer’s disease research.
特性
分子式 |
C27H34N2OS2 |
|---|---|
分子量 |
466.7 g/mol |
IUPAC名 |
1-[3-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]propylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C27H34N2OS2/c1-19-12-13-22(25-26(30)21-9-2-3-11-24(21)32-27(19)25)28-14-7-17-31-18-20-8-6-16-29-15-5-4-10-23(20)29/h2-3,9,11-13,20,23,28H,4-8,10,14-18H2,1H3/t20-,23+/m0/s1 |
InChIキー |
RTSVPQGEMHVGDV-NZQKXSOJSA-N |
異性体SMILES |
CC1=C2C(=C(C=C1)NCCCSC[C@@H]3CCCN4[C@@H]3CCCC4)C(=O)C5=CC=CC=C5S2 |
正規SMILES |
CC1=C2C(=C(C=C1)NCCCSCC3CCCN4C3CCCC4)C(=O)C5=CC=CC=C5S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



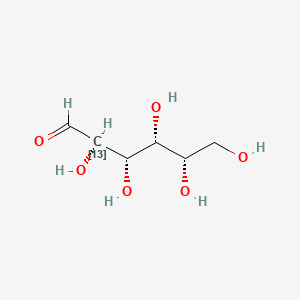
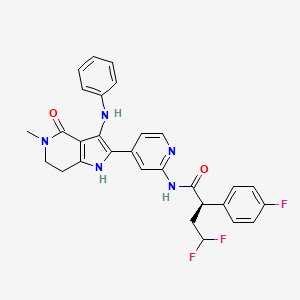

![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
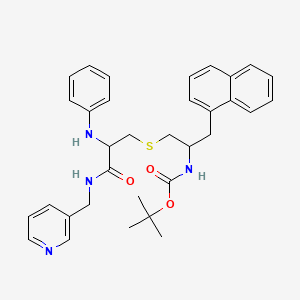
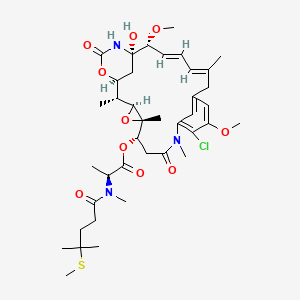



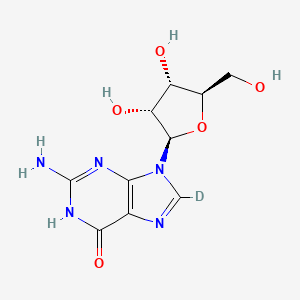
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)
